molecular formula C19H26FNOS B11507862 4-(4-Fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

4-(4-Fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B11507862
M. Wt: 335.5 g/mol
InChI Key: OYEPRPPZINUZKQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one is a complex organic compound with a unique spirocyclic structure. This compound features a fluorophenyl group, a thia-azaspirodecane core, and a methylbutan-2-yl substituent. Its intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the fluorophenyl and methylbutan-2-yl groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

4-(4-Fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Its chemical stability and reactivity make it useful in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding can result in various biological effects, depending on the target and the context of its interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one
  • 4-(4-Bromophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one
  • 4-(4-Methylphenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

Uniqueness

Compared to these similar compounds, 4-(4-Fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one stands out due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C19H26FNOS

Molecular Weight

335.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C19H26FNOS/c1-4-18(2,3)14-9-11-19(12-10-14)21(17(22)13-23-19)16-7-5-15(20)6-8-16/h5-8,14H,4,9-13H2,1-3H3

InChI Key

OYEPRPPZINUZKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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